molecular formula C26H26ClN3O8 B1247966 Duocarmycin C2

Duocarmycin C2

Cat. No.: B1247966
M. Wt: 544 g/mol
InChI Key: BOGFADYROAVVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Duocarmycin C2 is a member of the duocarmycin family, a series of exceptionally potent antitumor antibiotics first isolated from Streptomyces bacteria . It functions as a synthetic, DNA minor groove-binding alkylating agent . Its remarkable cytotoxicity, with IC50 values in the picomolar to nanomolar range, stems from its unique mechanism of action: it binds selectively to the minor groove of DNA and alkylates the nucleobase adenine at the N3 position . This irreversible alkylation disrupts the fundamental architecture of DNA, which subsequently inhibits DNA replication and RNA transcription, ultimately leading to programmed cell death in tumor cells . Originally discovered from the soil bacterium Streptomyces DO-89 in Hyogo, Japan, this compound is part of a broader effort to explore natural products for novel bioactive compounds . Its extreme potency makes it a valuable investigative tool for studying DNA-interactive agents and their effects on cancer cell lines, including multi-drug resistant models . Furthermore, analogs of duocarmycins, such as this compound, represent a new class of highly potent antineoplastic compounds and are being actively researched for use in advanced drug delivery systems, most notably as the cytotoxic warhead in Antibody-Drug Conjugates (ADCs) . This application aims to harness their powerful cell-killing ability while directing their action specifically to tumor cells, thereby improving the therapeutic window . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 8-(chloromethyl)-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O8/c1-26(25(34)38-5)23(32)18-17-12(9-27)10-30(14(17)8-15(31)20(18)29-26)24(33)13-6-11-7-16(35-2)21(36-3)22(37-4)19(11)28-13/h6-8,12,28-29,31H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGFADYROAVVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C2=C3C(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CCl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strain Selection and Genetic Optimization

This compound is biosynthesized by Streptomyces sp. DO-89 (No. 3-88), a high-producing strain isolated through monospore selection and mutagenesis. This strain generates duocarmycin A as a precursor, which undergoes halogenation in the presence of KCl during fermentation to yield this compound. Comparative studies show that KCl supplementation (1% w/v) in the medium selectively promotes the formation of C2 over brominated analogues (Bl/B2), with yields increasing by 300% under optimized conditions.

Fermentation Media and Process Parameters

The UF1-C medium, containing fructose (1%), maltose (4%), KH2PO4 (1 g/L), MgSO4·7H2O (0.5 g/L), and CaCO3 (5 g/L), is critical for maximizing titers. Key process parameters include:

  • pH Control : Maintained at 5.5 using 6N H2SO4 to stabilize halogenation.

  • Aeration : 400 L/min in 2,000-L fermenters to sustain cell growth.

  • Resin Adsorption : Amberlite XAD-7 (6.6% w/v) added at 48 hours post-inoculation enhances C2 accumulation by 40%, mitigating feedback inhibition.

Table 1: Fermentation Yields Under Optimized Conditions

ParameterValueYield (mg/L)
KCl Concentration1% w/v138
XAD-7 Resin6.6% w/v193
Fermentation Time144 hours200

Chemical Conversion from Duocarmycin A

Halogenation Mechanism

This compound arises via nucleophilic ring-opening of duocarmycin A’s cyclopropane moiety by chloride ions. This reaction occurs spontaneously in KCl-supplemented fermentation broth but can also be replicated in vitro using 1,5-diazabicyclo[5.4.0]undecene-5 (DBU) in acetonitrile, achieving quantitative conversion. The process is stereospecific, preserving the (3S,4S) configuration critical for DNA binding.

Semi-Synthetic Derivatization

While direct total synthesis of this compound remains unreported, analogous pathways for duocarmycin SA and CC-1065 provide actionable insights:

  • Alkylation Subunit Synthesis : The (+)-DSA subunit, a key intermediate, is synthesized via supercritical fluid chromatography (SFC) to isolate enantiomers.

  • Solid-Phase Peptide Synthesis (SPPS) : Wang resin-supported alanine is coupled with pre-activated DSA subunits (1.1 eq HBTU, 2 eq HOBt·H2O, DIPEA). Subsequent cleavage with 95% TFA/2.5% H2O/2.5% TIPS yields C-terminus-modified analogues.

Table 2: Bioactivity of Semi-Synthetic Analogues

C-Terminus ModificationIC50 (nM)DNA Binding Affinity (Kd, µM)
Free Amino Acid0.80.12
Peptidyl Group1.20.18
Terminal Amide5.40.45

Downstream Processing and Purification

Extraction and Isolation

Post-fermentation broth is centrifuged (1,200 × g, 10 min) to separate mycelia. The supernatant is adsorbed onto Diaion HP-20 resin, eluted with ethyl acetate, and concentrated. Prep-HPLC (C18 column, 60% MeCN/H2O) achieves >98% purity, with a recovery rate of 85%.

Analytical Characterization

  • HPLC : Rt = 12.4 min (C18, 1 mL/min, 254 nm).

  • MS (ESI+) : m/z 689.3 [M+H]+.

  • UV-Vis : λmax 310 nm (indole π→π* transition) .

Scientific Research Applications

Antitumor Properties

Duocarmycin C2 exhibits exceptional potency against a variety of cancer cell lines. In vitro studies have demonstrated that it has an inhibitory concentration (IC50) in the low nanomolar range, indicating strong cytotoxic effects. For instance, one study reported an IC50 value of approximately 20 nM for this compound against specific cell lines . This potency makes it a promising candidate for further development as an anticancer agent.

Drug Delivery Systems

Recent advancements in drug delivery systems have enhanced the therapeutic potential of this compound, particularly through the development of antibody-drug conjugates (ADCs) . These systems allow for targeted delivery of this compound to tumor cells while minimizing exposure to healthy tissues. For example, ADCs utilizing Duocarmycin analogs have shown promise in increasing intracellular concentrations and selective tumor targeting .

Comparative Efficacy

A comparative analysis of various duocarmycin derivatives reveals that this compound, while effective, has a slightly lower potency compared to some other analogs like DSA and DUMA. The following table summarizes the IC50 values for several duocarmycin compounds:

CompoundIC50 (nM)
DSA0.00069
DUMA0.035
DUMB10.1
DUMB21.5
This compound 20
DUMC140

This table illustrates that while this compound is effective, other derivatives may offer enhanced potency against certain cancer types .

Case Studies and Clinical Trials

Several case studies and clinical trials have investigated the efficacy of duocarmycin-based therapies. Notably, preclinical studies have highlighted the effectiveness of this compound in combination therapies, particularly when used alongside radiation treatment. This combination can sensitize radio-resistant cancer cells by inducing G2 phase arrest, which enhances the overall treatment efficacy .

In clinical settings, duocarmycin-based ADCs have been evaluated for their safety and efficacy across various cancer types. For instance, ADCs derived from Duocarmycin analogs have shown reduced tumor growth in xenograft models . However, further research is necessary to fully understand their toxicology and optimize therapeutic strategies.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Properties of Key Duocarmycins and Analogs

Compound Type Key Structural Feature IC₅₀ (nM)* Stability in Aqueous Media Activation Mechanism
Duocarmycin SA Natural Intact CPI + 5,6,7-trimethoxyindole 0.05 Low Direct alkylation
Duocarmycin A Natural Spirocyclopropylhexadienone 0.3 Moderate Direct alkylation
Duocarmycin C2 seco-type Halogenated seco-CI (no cyclopropane) 20 High Winstein cyclization in situ
Duocarmycin C1 seco-type Similar to C2, differing in substituents 40 High Winstein cyclization in situ
KW-2189 Synthetic Water-soluble B2 derivative >100 Very high Esterase-mediated activation
CC-1065 Natural CPI + PDE moiety 0.01–0.1 Low Direct alkylation

*Cytotoxicity data from murine Balb 3T3/H-ras cells after 72-hour exposure .

Key Observations:

Natural vs. seco-Analogs :

  • Natural CPI-containing compounds (e.g., SA, A, CC-1065) exhibit higher potency but lower stability due to their preformed cyclopropane rings .
  • seco-Analogs (e.g., C1, C2) are prodrugs requiring in situ cyclization for activity. Their stability correlates inversely with cytotoxicity—C2 (IC₅₀ = 20 nM) is twice as potent as C1 (IC₅₀ = 40 nM), likely due to faster cyclopropane formation .

Synthetic Derivatives :

  • KW-2189, a duocarmycin B2 derivative, demonstrates improved water solubility and reduced toxicity but lower in vitro potency, requiring enzymatic activation to release the active metabolite DU-86 .

CC-1065 :

  • Shares the CPI pharmacophore with duocarmycins but includes a phosphodiesterase (PDE) subunit, enabling broader DNA sequence recognition (e.g., 5’-AGTTA-3’) . Its IC₅₀ is comparable to duocarmycin SA but with delayed lethal toxicity in preclinical models .

Mechanistic and Selectivity Insights

Key Observations:

  • Sequence Specificity: Natural duocarmycins and CC-1065 exhibit strict AT-rich minor groove targeting, while synthetic analogs like KW-2189 rely on tissue-specific activation for selectivity .
  • Cytotoxicity-Conversion Relationship : The in vivo potency of seco-duocarmycins (C1, C2) correlates with their conversion rate to active cyclopropane forms. C2’s higher cytotoxicity than C1 is attributed to faster cyclization kinetics .

Clinical and Therapeutic Developments

Antibody-Drug Conjugates (ADCs) :

  • Duocarmycin analogs, including C2 derivatives, are being explored in ADCs to enhance tumor-specific delivery. For example, SYD985 (a duocarmycin SA-based ADC) shows improved efficacy in HER2+ cancers .
  • The prodrug nature of seco-analogs like C2 makes them ideal ADC payloads, as they minimize systemic toxicity until activated in tumor microenvironments .

Overcoming Resistance: Unlike mitomycin C (a crosslinking agent), duocarmycins evade resistance mechanisms related to DNA repair pathways, as their monoalkylation is less detectable by repair enzymes .

Q & A

Q. What experimental assays are commonly used to evaluate the DNA alkylation activity of Duocarmycin C2?

DNA alkylation can be assessed using techniques like:

  • Gel electrophoresis to detect DNA strand breaks or crosslinking .
  • High-performance liquid chromatography (HPLC) to quantify adduct formation in vitro .
  • Cell-based assays (e.g., HeLa S3 cells) to measure cytotoxicity and correlate it with alkylation efficiency . For reproducibility, ensure standardized buffer conditions (pH, ionic strength) and include positive controls like Duocarmycin A .

Q. How does this compound’s structure enable selective binding to AT-rich DNA regions?

this compound contains a curved indole scaffold and a spirocyclopropylcyclohexadienone electrophile that facilitates minor groove binding. The curvature complements the helical twist of AT-rich DNA, while the electrophile alkylates adenine at the N3 position . Computational docking studies and NMR-based structural analyses are recommended to validate binding specificity .

Q. What are the primary challenges in synthesizing this compound analogs?

Key challenges include:

  • Stereochemical control during cyclopropane ring formation, which impacts biological activity .
  • Stability of the spirocyclopropyl moiety under synthetic conditions . Methodological solutions involve enantioselective catalysis and protecting-group strategies .

Advanced Research Questions

Q. How can structural modifications of this compound reduce off-target toxicity while retaining antitumor efficacy?

Advanced strategies include:

  • Prodrug design : Masking the alkylating subunit with enzyme-cleavable groups (e.g., β-glucuronidase-sensitive linkers) to activate the drug selectively in tumor microenvironments .
  • Antibody-drug conjugates (ADCs) : Conjugating this compound analogs to tumor-specific antibodies (e.g., anti-VEGFR-2) via cleavable linkers. Validate linker stability using mass spectrometry and in vivo pharmacokinetic studies .

Q. What computational approaches are effective in predicting this compound’s interaction with non-DNA targets (e.g., kinases)?

Use molecular dynamics simulations and structure-similarity searches to identify off-target interactions. For example:

  • Principal component analysis (PCA) to compare binding pockets of VEGFR-2 and DNA .
  • In silico docking (e.g., AutoDock Vina) to screen kinase libraries. Biochemical validation via kinase inhibition assays (e.g., ADP-Glo™) is critical .

Q. How do contradictory findings about this compound’s mechanism of apoptosis arise, and how can they be resolved?

Contradictions may stem from:

  • Cell line variability : Test multiple models (e.g., HLC-2 vs. HeLa) and control for aldehyde dehydrogenase (ALDH1A1) expression, which modulates drug sensitivity .
  • Assay specificity : Combine caspase-3/9 activity assays with flow cytometry (sub-G1 phase detection) to distinguish apoptosis from necrosis .

Q. What methodologies optimize the pharmacophore of this compound for enhanced tumor penetration?

  • Fragment-based drug design (FBDD) : Identify minimal pharmacophore elements using X-ray crystallography .
  • Pharmacokinetic profiling : Use LC-MS/MS to assess blood-brain barrier penetration or tumor accumulation in xenograft models .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound analogs?

  • Dose calibration : Ensure in vivo dosing reflects in vitro IC50 values adjusted for bioavailability .
  • Tumor microenvironment modeling : Use 3D spheroid assays or patient-derived xenografts (PDXs) to bridge the gap .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

Apply nonlinear regression models (e.g., sigmoidal Emax model) with software like GraphPad Prism. Report Hill slopes and 95% confidence intervals to assess cooperativity .

Ethical and Methodological Considerations

Q. How can researchers ensure ethical rigor when testing this compound in preclinical models?

Follow ARRIVE guidelines for animal studies, including:

  • Transparent reporting of sample sizes and randomization methods.
  • Independent review of humane endpoints by an institutional ethics committee .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Duocarmycin C2
Reactant of Route 2
Duocarmycin C2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.